Product packaging for Sodium nicotinate(Cat. No.:CAS No. 54-86-4)

Sodium nicotinate

Cat. No.: B1592758
CAS No.: 54-86-4
M. Wt: 145.09 g/mol
InChI Key: KFLRWGSAMLBHBV-UHFFFAOYSA-M
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Description

Sodium nicotinate is a useful research compound. Its molecular formula is C6H4NNaO2 and its molecular weight is 145.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4NNaO2 B1592758 Sodium nicotinate CAS No. 54-86-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;pyridine-3-carboxylate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLRWGSAMLBHBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-67-6 (Parent)
Record name Niacin sodium
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DSSTOX Substance ID

DTXSID4044955
Record name Sodium nicotinate
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Molecular Weight

145.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-86-4
Record name Niacin sodium
Source ChemIDplus
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Record name 3-Pyridinecarboxylic acid, sodium salt (1:1)
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Record name Sodium nicotinate
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Record name Sodium nicotinate
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Record name NIACIN SODIUM
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Synthetic Methodologies and Preparative Research of Sodium Nicotinate

Precursor Chemistry and Synthetic Routes to Nicotinic Acid

Nicotinic acid, the essential precursor to sodium nicotinate (B505614), is produced industrially primarily through the oxidation of alkylpyridines. researchgate.netnih.gov The most common feedstocks are 3-methylpyridine (B133936) (also known as 3-picoline or beta-picoline) and 5-ethyl-2-methylpyridine (B142974). researchgate.netnih.gov

Historically, the synthesis of nicotinic acid involved the oxidation of nicotine (B1678760) using potent oxidizing agents like potassium dichromate and sulfuric acid. wikipedia.org Other early methods utilized stoichiometric oxidants such as potassium permanganate (B83412) on precursors like quinoline (B57606) or 3-methylpyridine. researchgate.net However, industrial-scale production has since shifted to more efficient and scalable catalytic processes.

One major industrial route involves the liquid-phase oxidation of 5-ethyl-2-methylpyridine with nitric acid at high temperatures (190–270 °C) and pressures (2–8 MPa). nih.gov This reaction proceeds through an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is subsequently decarboxylated to yield nicotinic acid. nih.gov While effective, achieving conversions of 96% and yields of 91%, this method operates under corrosive conditions and produces nitrous oxide (N₂O), a significant greenhouse gas. researchgate.netnih.gov

A more contemporary and widely used industrial method is the gas-phase ammoxidation of 3-methylpyridine. nih.govmdpi.com In this two-stage process, 3-methylpyridine is reacted with air and ammonia (B1221849) over a catalyst, typically based on vanadium oxide (V₂O₅), at temperatures between 280–500 °C. mdpi.comshd-pub.org.rs This produces 3-cyanopyridine (B1664610) (nicotinonitrile), which is then hydrolyzed to nicotinic acid. nih.govwikipedia.org The hydrolysis can be catalyzed by nitrile hydratase to first form nicotinamide (B372718), which is then converted to nicotinic acid. wikipedia.org This ammoxidation pathway is of significant industrial interest due to its efficiency. mdpi.com

Efforts to develop greener and more sustainable methods have led to research into alternative oxidation and biocatalytic routes. Liquid-phase oxidation of 3-methylpyridine using molecular oxygen in the presence of catalysts like cobalt acetate, manganese acetate, and bromide has been explored, yielding nicotinic acid at up to 81.3%. researchgate.net Electrochemical oxidation of 3-methylpyridine presents another alternative, using electrons as a clean oxidizing agent to achieve high-purity products under mild conditions. google.comacs.orggoogle.com

Biocatalytic synthesis is emerging as a promising alternative to traditional chemical methods, which often require harsh conditions and generate hazardous waste. frontiersin.orgnih.gov Enzymatic processes, such as the direct hydrolysis of 3-cyanopyridine to nicotinic acid using nitrilase enzymes from microorganisms like Rhodococcus rhodochrous J1 or Gordonia terrae, offer high conversion rates under mild reaction conditions. nih.govnih.gov

Table 1: Comparison of Synthetic Routes to Nicotinic Acid

MethodPrecursorReagents/CatalystConditionsYield/ConversionKey Features
Liquid-Phase Oxidation5-ethyl-2-methylpyridineNitric Acid (HNO₃)190–270 °C, 2–8 MPa91% Yield, 96% Conversion nih.govHigh efficiency; produces N₂O byproduct; corrosive. researchgate.netnih.gov
Ammoxidation & Hydrolysis3-methylpyridine1. V₂O₅ catalyst, Air, NH₃ 2. Hydrolysis280–500 °C mdpi.comHigh industrial interest. mdpi.comTwo-stage process; forms 3-cyanopyridine intermediate. nih.govwikipedia.org
Liquid-Phase O₂ Oxidation3-methylpyridineO₂, Co(OAc)₂, Mn(OAc)₂, Bromide170-180 °C, 1.5 MPaUp to 81.3% Yield researchgate.netUses molecular oxygen as the oxidant.
Historical Oxidation3-methylpyridinePotassium Dichromate (K₂Cr₂O₇)Not specified67.4% Yield, 99.7% Conversion Early laboratory method.
Biocatalytic Hydrolysis3-cyanopyridineNitrilase enzyme (e.g., from Rhodococcus rhodochrous J1)Mild (e.g., physiological pH/temp)Up to 100% Yield nih.govGreen chemistry approach; high selectivity. frontiersin.orgnih.gov

Derivatization and Salt Formation Processes: From Nicotinic Acid to Sodium Nicotinate

The conversion of nicotinic acid to its sodium salt, this compound, is a direct acid-base neutralization reaction. This process is typically achieved by reacting nicotinic acid with a sodium-containing base, most commonly sodium hydroxide (B78521) (NaOH).

In a typical laboratory or industrial preparation, nicotinic acid is dissolved in an aqueous solution. A solution of sodium hydroxide, often 0.1 M for laboratory scale or 40% for industrial scale, is then added gradually to neutralize the acidic solution. google.com The reaction forms this compound in the solution. Solid this compound can then be obtained by concentrating the solution and inducing crystallization, followed by drying. The process can be monitored to control the pH, typically targeting a range of ~8–10.

An alternative and industrially relevant method involves the direct alkaline hydrolysis of nicotinonitrile (3-cyanopyridine). In this process, 3-cyanopyridine is heated with an aqueous sodium hydroxide solution (e.g., 40% NaOH) at temperatures between 90-95 °C for approximately one hour. google.com This one-step reaction converts the nitrile group directly into a sodium carboxylate, forming this compound and ammonia as a byproduct. google.com This method is noted for its simplicity and cost-effectiveness.

Following the reaction, the resulting this compound solution may undergo purification steps. One documented method involves diluting the solution and passing it through an ion-exchange resin to remove impurities before crystallization. google.com The separation of this compound from a solution, particularly in the presence of isomers like sodium isonicotinate, can be achieved through controlled crystallization, as the solubility of the salts can differ significantly. google.com The final product is typically a white to off-white crystalline powder. ontosight.aicymitquimica.com

Table 2: Methods for the Preparation of this compound

MethodReactantsSolvent/MediumKey Process StepsReference
NeutralizationNicotinic Acid, Sodium HydroxideWater or Ethanol1. Dissolve nicotinic acid. 2. Add NaOH solution to neutralize (pH ~8-10). 3. Crystallize product via cooling or evaporation.
Alkaline HydrolysisNicotinonitrile (3-cyanopyridine), Sodium HydroxideDeionized Water1. Heat nicotinonitrile with 40% NaOH solution at 90-95°C for ~60 min. 2. Dilute the resulting this compound solution. 3. Purify via ion exchange and evaporate to obtain the product. google.com

Advanced Synthetic Strategies and Process Optimization

Modern research focuses on enhancing the efficiency, sustainability, and cost-effectiveness of this compound synthesis through advanced strategies and process optimization. These efforts span biocatalysis, electrochemistry, and sophisticated process control.

In the realm of biocatalysis, significant advancements have been made beyond simple enzyme use. The concept of "hyper-induction" in microorganisms has been applied to boost enzyme production. For instance, using an inducer-feeding approach in Gordonia terrae has been shown to double the production of nitrilase, the enzyme that converts 3-cyanopyridine to nicotinic acid. nih.gov Furthermore, the use of whole-cell biocatalysts in fed-batch reactions allows for higher substrate concentrations and increased product accumulation. A fed-batch process using Nocardia globerula NHB-2 yielded 1,136 mM of nicotinic acid, demonstrating a significant improvement in productivity. frontiersin.orgfrontiersin.org Immobilizing recombinant E. coli cells expressing nitrilase in a packed-bed bioreactor has achieved a space-time yield of 1576 g/(L·d), showcasing a highly efficient, semi-continuous production method. mdpi.com

Electrochemical synthesis offers a green alternative by using electricity to drive the oxidation of precursors like 3-methylpyridine. google.com This method can be conducted in an undivided cell with an aqueous electrolyte medium containing the precursor and the product, niacin, which helps in the process. google.comgoogle.com The use of specific anodes, such as molybdenum or anodized tin, has been shown to result in high current efficiencies for the production of nicotinic acid, which can then be converted to its sodium salt. google.comgoogle.com

Process optimization also involves advanced monitoring and control of crystallization. The synthesis of nicotinic acid from this compound solutions via acidification is a key purification step. This "pH swing crystallization" can be precisely controlled by using in-situ monitoring techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy. acs.orgdiva-portal.org This technology allows for real-time measurement of the concentrations of both nicotinic acid and this compound, enabling the control of supersaturation, which is critical for optimizing crystal size distribution and product purity. acs.org

Table 3: Advanced Strategies in Nicotinate Synthesis

StrategyDescriptionExample/FindingAdvantage
Whole-Cell Biocatalysis (Fed-Batch)Utilizing whole microbial cells in a reactor where the substrate (3-cyanopyridine) is added incrementally.A fed-batch reaction with Nocardia globerula NHB-2 achieved a nicotinic acid formation rate of 24.6 g h⁻¹ g⁻¹ dry cell weight. frontiersin.orgfrontiersin.orgOvercomes substrate inhibition, achieves high product concentration. frontiersin.orgfrontiersin.org
Immobilized Enzyme BioreactorUsing immobilized recombinant E. coli cells expressing nitrilase in a continuous or semi-continuous packed-bed reactor.Achieved a space-time yield of 1576 g/(L·d) and was operated for 41 batches with 100% conversion. mdpi.comHigh productivity, catalyst reusability, suitable for industrial scale-up. mdpi.com
Electrochemical SynthesisOxidation of a precursor like 3-methylpyridine at an anode in an electrolytic cell.Using a molybdenum anode resulted in a 93% current efficiency for the production of a carboxylic acid from its precursor. google.comUses clean reagent (electrons), mild conditions, high purity. acs.orggoogle.com
pH Swing Crystallization MonitoringUsing ATR-FTIR spectroscopy to monitor the crystallization of nicotinic acid from a this compound solution by adding acid.Allows for in-situ measurement of supersaturation by tracking reactant and product concentrations. acs.orgdiva-portal.orgEnables precise control over crystallization, optimizing yield and crystal properties. acs.org

Structural and Coordination Chemistry Investigations of Sodium Nicotinate and Its Complexes

Spectroscopic and Diffraction Techniques for Solid-State Structure Elucidation

The solid-state structure of sodium nicotinate (B505614) has been extensively investigated using a combination of spectroscopic and diffraction techniques, providing detailed insights into its molecular geometry and crystal packing. researchgate.netnih.govresearchgate.net

X-ray Diffraction (XRD): X-ray crystallography has been a pivotal technique in determining the three-dimensional arrangement of atoms in sodium nicotinate. researchgate.netnih.govresearchgate.net Studies have revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. The sodium ion is coordinated to the carboxylate oxygen atoms, resulting in a distorted octahedral geometry. The pyridine (B92270) ring maintains a planar configuration, and the crystal structure is further stabilized by π-π stacking interactions between adjacent pyridine rings. In hydrated forms of the compound, hydrogen bonding between water molecules and the carboxylate groups plays an additional role in stabilizing the crystal lattice.

A study by Forsyth et al. provides detailed crystallographic data, reporting that the structure consists of two unique sodium atoms and two unique pyridine-3-carboxylate ligands. nih.govresearchgate.net One sodium atom and one nicotinate ligand are situated on a twofold rotation axis. This arrangement leads to extensive coordination, forming a three-dimensional network composed of infinite NaO₂CR chains linked by Na-N bonds. nih.govresearchgate.net

Interactive Table: Crystal and Unit Cell Parameters for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a-axis5.56 Å
b-axis7.89 Å
c-axis10.23 Å
β-angle92.3°

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, offering information about functional groups and bonding within the crystal lattice. msu.edud-nb.info In the case of this compound, the IR spectrum shows a characteristic absorbance around 1390 cm⁻¹, which is indicative of the ionized carboxyl group. msu.edu This confirms that the nicotinic acid molecule exists in its deprotonated (nicotinate) form in the salt. msu.edu Spectroscopic studies on related metal nicotinates have also utilized IR and Raman spectroscopy to understand the coordination environment of the nicotinate ligand with different metal ions. d-nb.inforesearchgate.net These techniques help in identifying the coordination sites of the ligand with the metal atoms. researchgate.net

Thermal Analysis for Stability and Decomposition Pathways of Nicotinate Compounds

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are crucial for understanding the thermal stability and decomposition behavior of this compound and its complexes. researchgate.netunesp.brresearchgate.net

Studies have shown that the thermal decomposition of this compound proceeds differently depending on the atmosphere. In both inert (N₂) and carbon dioxide (CO₂) atmospheres, the decomposition up to 500°C leads to the formation of sodium carbonate and a carbonaceous residue. researchgate.netresearchgate.net The mass loss continues to be observed up to 800°C. researchgate.netresearchgate.net The final residue of this compound decomposition up to 765°C is sodium carbonate. researchgate.netunesp.brresearchgate.net

The thermal behavior of transition metal nicotinates has also been extensively studied. unesp.brabq.org.br For hydrated transition metal nicotinate compounds, the dehydration and subsequent decomposition of the anhydrous compound often occur in a single step. researchgate.netunesp.br The thermal stability and the final decomposition products of these metal nicotinates are dependent on the specific metal ion involved. abq.org.br For instance, the final residues for various transition metal nicotinates are metal oxides such as Mn₃O₄, Fe₂O₃, Co₃O₄, NiO, CuO, and ZnO. researchgate.netunesp.br The gaseous products evolved during the thermal decomposition of these compounds have been identified as CO, CO₂, and pyridine. researchgate.netabq.org.br

Interactive Table: Thermal Decomposition Data for Nicotinate Compounds researchgate.netunesp.brresearchgate.net

CompoundAtmosphereDecomposition Temperature Range (°C)Final Residue
This compoundN₂/CO₂up to 500 (initial), ongoing to 800Sodium Carbonate, Carbonaceous Residue
This compoundAirup to 765Sodium Carbonate
Transition Metal NicotinatesAirVaries with metalMetal Oxides (e.g., Mn₃O₄, NiO, CuO)

Computational Chemistry Approaches for Molecular Structure and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental data and providing deeper insights into the molecular structure and electronic properties of this compound and related compounds. mdpi.comresearchgate.net

DFT calculations can be used to optimize the molecular geometry of this compound and compare the theoretical parameters with those obtained from experimental X-ray diffraction data. researchgate.net These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, helping to refine the understanding of the molecule's three-dimensional structure.

Furthermore, computational methods are employed to calculate vibrational frequencies, which can then be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. x-mol.net By analyzing the electronic structure, properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. researchgate.net The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. researchgate.net

For more complex systems, such as metal-nicotinate complexes, DFT can be used to investigate the nature of the coordination bonds and the interaction energies between the ligand and the metal center. mdpi.com These theoretical studies are instrumental in understanding the factors that govern the structural diversity and properties of these coordination compounds. mdpi.com

Mechanistic Research on Sodium Nicotinate in Biological Systems

Cellular and Subcellular Interaction Mechanisms

At the cellular level, the primary interaction of sodium nicotinate (B505614) involves its transport across the plasma membrane. This process is crucial for its subsequent metabolic and signaling functions. The transport of nicotinate, the anionic form of nicotinic acid, is mediated by specific transporter proteins. One of the key players in this process is the Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1), also known as SLC5A8. portlandpress.comnih.govnih.gov This transporter facilitates the entry of nicotinate into cells in a sodium-dependent manner. portlandpress.comnih.gov The interaction with SMCT1 is an electrogenic process, meaning it results in a net movement of positive charge across the membrane, which can influence the cell's membrane potential. portlandpress.comcore.ac.uk

Once inside the cell, sodium nicotinate participates in various subcellular processes. A primary fate of intracellular nicotinate is its conversion into nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. This conversion process occurs through a series of enzymatic reactions that are compartmentalized within the cell. The initial steps of NAD+ synthesis from nicotinate take place in the cytoplasm, with subsequent steps potentially occurring in different cellular compartments, including the nucleus and mitochondria, where NAD+ plays vital roles in energy metabolism and cellular signaling. researchgate.net

The interaction of nicotinate is not limited to transport and metabolism. It also acts as a signaling molecule by binding to specific cell surface receptors, thereby initiating intracellular signaling cascades that can modulate a wide range of cellular functions. portlandpress.comrsc.org This demonstrates that the biological effects of this compound are a result of a complex interplay between its transport into the cell, its metabolic conversion, and its ability to activate specific signaling pathways.

Enzymatic Pathways and Metabolic Flux Analysis

The biological activity of this compound is intrinsically linked to its role as a precursor in key enzymatic pathways, most notably the biosynthesis of nicotinamide adenine dinucleotide (NAD+). Metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites in a biological system, helps to elucidate the flow of nicotinate through these pathways. creative-proteomics.commdpi.comnih.gov

The initial and rate-limiting step in the conversion of nicotinate to NAD+ is catalyzed by the enzyme nicotinate phosphoribosyltransferase (NAPRT). researchgate.netnih.gov NAPRT facilitates the reaction between nicotinate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinic acid mononucleotide (NaMN). nih.govplos.org The activity of NAPRT is a critical determinant of the rate at which nicotinate can be utilized for NAD+ synthesis.

Table 1: Modulators of Nicotinate Phosphoribosyltransferase (NAPRT) Activity

Modulator Effect on NAPRT Activity Reference
ATP (low concentration) Stimulation nih.gov
ATP (high concentration) Inhibition nih.gov
Inorganic Phosphate (B84403) Activation nih.govnih.gov
CoA and Acyl-CoAs Inhibition nih.gov

This compound serves as a crucial substrate for the Preiss-Handler pathway, one of the major salvage pathways for NAD+ biosynthesis. researchgate.netfrontiersin.org This pathway allows cells to recycle nicotinate to maintain their intracellular NAD+ pools. Following the NAPRT-catalyzed formation of NaMN, the pathway proceeds with two additional enzymatic steps. researchgate.netwikipedia.org

First, NaMN is adenylylated by nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD). researchgate.nettandfonline.com There are different isoforms of NMNAT with distinct subcellular localizations, suggesting that this step can occur in various cellular compartments. researchgate.net The final step involves the amidation of NaAD by NAD+ synthetase (NADS) to produce NAD+. researchgate.nettandfonline.com This reaction typically utilizes glutamine as the nitrogen donor. researchgate.net

The Preiss-Handler pathway is a key route for NAD+ synthesis in many tissues, including the liver and kidney. wikipedia.org The efficiency of this pathway highlights the importance of nicotinate as a vitamin B3 precursor for maintaining cellular NAD+ levels, which are essential for a vast array of biological processes, including redox reactions in energy metabolism, DNA repair, and cell signaling. wikipedia.orgnih.gov

Nicotinate Phosphoribosyltransferase (NAPRT) Activity and Modulation.

Receptor Binding and Signal Transduction Pathways

Beyond its role as a metabolic precursor, this compound functions as a signaling molecule by activating specific cell surface receptors. This interaction triggers intracellular signal transduction cascades that mediate many of its physiological effects.

This compound is a well-established agonist for the G protein-coupled receptor 109A (GPR109A), also known as HCA2 in humans. karger.comhmdb.cawikipedia.org GPR109A is highly expressed in adipocytes and immune cells. nih.gov The binding of nicotinate to GPR109A initiates a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein of the Gi/o family. rsc.orgresearchgate.net

Activation of the Gi protein results in the dissociation of its α and βγ subunits. The Giα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). hmdb.ca This reduction in cAMP can affect the activity of downstream effectors such as protein kinase A (PKA). hmdb.ca The Gβγ subunit can also activate various signaling pathways, including the phospholipase C (PLC) pathway, which can lead to the mobilization of intracellular calcium. nih.gov

The downstream signaling from GPR109A activation is complex and cell-type specific. In some cells, activation of GPR109A can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. karger.comfrontiersin.org These signaling events ultimately culminate in diverse cellular responses.

Table 2: Key Events in GPR109A Downstream Signaling

Signaling Event Consequence Reference
Giα subunit activation Inhibition of adenylyl cyclase, decreased cAMP hmdb.ca
Gβγ subunit signaling Activation of phospholipase C, calcium mobilization nih.gov

The transport of nicotinate into cells is a critical prerequisite for its intracellular actions. The Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1), encoded by the SLC5A8 gene, is a key transporter responsible for the uptake of nicotinate from the extracellular environment. portlandpress.comnih.govnih.gov SMCT1 is a member of the solute carrier family 5 and is expressed in various tissues, including the intestine and kidney. nih.govnih.gov

The transport of nicotinate via SMCT1 is an active process that is coupled to the co-transport of sodium ions (Na+). portlandpress.comnih.gov Studies have indicated that the stoichiometry of this transport is at least two sodium ions for every one nicotinate molecule. portlandpress.comnih.gov This co-transport mechanism utilizes the electrochemical gradient of sodium to drive the uptake of nicotinate against its concentration gradient. The process is electrogenic, resulting in a net influx of positive charge, which can depolarize the cell membrane. portlandpress.comcore.ac.uk

The affinity of SMCT1 for nicotinate is relatively high, with a Michaelis constant (Km) reported to be in the micromolar range. portlandpress.comnih.gov The transporter also recognizes other monocarboxylates, such as lactate (B86563), pyruvate, and short-chain fatty acids, which can compete with nicotinate for transport. portlandpress.comnih.govwikipedia.org This transporter-mediated uptake is essential for the intestinal absorption and renal reabsorption of nicotinic acid. nih.govnih.gov

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions and Allosteric Modulation

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems. wikipedia.org These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion-permeable pore. sigmaaldrich.com The activation of nAChRs by an agonist, such as the endogenous neurotransmitter acetylcholine (ACh), induces a conformational change that opens the channel, allowing the influx of cations like sodium (Na⁺), potassium (K⁺), and in some cases, calcium (Ca²⁺). wikipedia.orgsigmaaldrich.com This ion flow leads to depolarization of the neuronal membrane and subsequent downstream signaling events. wikipedia.org

The diverse combination of different nAChR subunits (α2–α10 and β2–β4) results in a wide array of receptor subtypes with distinct pharmacological and physiological properties. sigmaaldrich.com The most prevalent subtypes in the brain include the α4β2* and the homomeric α7 nAChRs, where the asterisk indicates the potential inclusion of other subunits. sigmaaldrich.com The α4β2-containing receptors are generally characterized by a high affinity for nicotine (B1678760), while α7 nAChRs typically exhibit a lower affinity for nicotine and a higher permeability to calcium. frontiersin.orgfrontiersin.org

Extensive research has focused on the interaction of various ligands with nAChRs, particularly the alkaloid nicotine. Nicotine acts as an agonist at nAChRs, mimicking the action of acetylcholine. wikipedia.org The binding of nicotine to the orthosteric site (the same site as ACh) located at the interface between subunits triggers channel opening. wikipedia.org The specific interactions between an agonist and the amino acid residues of the binding site determine the potency and efficacy of the ligand at a given nAChR subtype. nih.gov For instance, studies on the α4β4 and α7 receptors have revealed that despite sequence similarities in the binding site, the specific molecular interactions, such as cation-π interactions, differ for the same agonist. nih.gov

In addition to direct activation by agonists, nAChR function can be fine-tuned by allosteric modulators. These molecules bind to sites on the receptor that are topographically distinct from the agonist binding site. royalsocietypublishing.org Positive allosteric modulators (PAMs) can enhance receptor function by increasing the peak current, altering the desensitization rate, or increasing the potency of the agonist. pnas.org Conversely, negative allosteric modulators (NAMs) reduce receptor activity. The discovery of various PAMs for α7 nAChRs, for example, has opened new avenues for therapeutic research, as these compounds can amplify the physiological signaling of endogenous acetylcholine without directly activating the receptor themselves. nih.govbenthamscience.com

Despite the vast body of research on the modulation of nAChRs by a wide range of compounds, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the direct interaction of This compound with neuronal nicotinic acetylcholine receptors. Consequently, there is no available data on its binding affinity, its potential as an agonist or antagonist, or any allosteric modulatory effects on any nAChR subtype. The current body of mechanistic research is centered on nicotine and other synthetic and natural ligands.

Detailed Research Findings

Pharmacological Research and Mechanism Based Therapeutic Targeting of Sodium Nicotinate

Modulation of Lipid and Lipoprotein Metabolism

Sodium nicotinate (B505614), by virtue of being the salt of nicotinic acid, is recognized for its profound impact on lipid and lipoprotein metabolism. Research has consistently demonstrated its ability to favorably alter the lipid profile, a key factor in the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease.

The primary mechanism of action involves the activation of G protein-coupled receptors, specifically the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, and hydroxycarboxylic acid receptor 3 (HCA3), which are highly expressed in adipocytes. wikipedia.orgdrugbank.com Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits hormone-sensitive lipase (B570770) activity, thereby decreasing the release of free fatty acids from adipose tissue. drugbank.com The reduced flux of free fatty acids to the liver, a primary substrate for triglyceride synthesis, leads to decreased production of very-low-density lipoprotein (VLDL). farmaciajournal.com Consequently, the levels of low-density lipoprotein (LDL), a product of VLDL catabolism, are also reduced. farmaciajournal.com

Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in the liver. wikipedia.orglipid.org DGAT2 is a key enzyme in the final step of triglyceride synthesis. mdpi.com Its inhibition further contributes to the reduction in hepatic VLDL production. wikipedia.orglipid.org

In addition to lowering atherogenic lipoproteins, sodium nicotinate significantly increases the levels of high-density lipoprotein (HDL), often referred to as "good cholesterol." nih.gov The mechanism for this is not fully elucidated but is thought to involve the inhibition of HDL particle uptake by the liver and an increase in the production of apolipoprotein A-I, the main protein component of HDL. wikipedia.org A study on hyperlipidemic patients treated with nicotinic acid revealed a substantial increase in the large, buoyant HDL-2b subfraction, which is considered to be particularly protective against atherosclerosis. nih.gov

Table 1: Effect of Nicotinic Acid on Lipoprotein Subclasses in Hyperlipidemic Patients

Lipoprotein Subclass Change After Treatment Significance
HDL-2b 183% increase in protein content Highly Significant
HDL-3b ~25% decrease in concentration Significant
HDL-3c ~25% decrease in concentration Significant
VLDL Reduction Significant
LDL Reduction Significant

Data from a study on hyperlipidemic patients treated with 4g of nicotinic acid daily for 6 weeks. nih.gov

Vasodilatory Mechanisms and Cardiovascular Effects

This compound exhibits potent vasodilatory properties, leading to the widening of blood vessels and a subsequent increase in blood flow. nih.gov This effect is primarily responsible for the characteristic flushing of the skin often seen with nicotinic acid administration.

The principal mechanism underlying this vasodilation is the activation of the GPR109A receptor on Langerhans cells in the epidermis and on dermal dendritic cells. sci-hub.sefrontiersin.org This activation triggers the release of prostaglandins (B1171923), most notably prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2). frontiersin.org These prostaglandins then act on receptors on the surrounding vascular smooth muscle cells, causing them to relax and leading to vasodilation.

Table 2: Hemodynamic Effects of Nicotinic Acid Infusion

Parameter Hypertensive Subjects (Change) Normotensive Subjects (Change)
Mean Blood Pressure Decrease from 105 to 100 mmHg No significant change
Total Peripheral Resistance ~6% decrease ~6% decrease
Heart Rate 11-13% increase 11-13% increase
Large Artery Compliance (C1) Unchanged Decrease from 15.8 to 14.2 mL/mm Hg

Data from a study comparing the effects of nicotinic acid infusion in hypertensive and normotensive individuals. nih.gov

Anti-inflammatory and Immunomodulatory Research

Emerging research has highlighted the significant anti-inflammatory and immunomodulatory properties of this compound, primarily mediated through the GPR109A receptor, which is expressed on various immune cells, including macrophages, neutrophils, and dendritic cells. torvergata.it

Activation of GPR109A in these immune cells can suppress inflammatory pathways. torvergata.it For instance, in macrophages and dendritic cells, GPR109A signaling has been shown to promote the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells, both of which play a crucial role in dampening inflammatory responses. torvergata.it Furthermore, studies have demonstrated that nicotinic acid can inhibit the production of pro-inflammatory cytokines. torvergata.it Related research on nicotine (B1678760) has shown it can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators like TNF-α in human monocytes by suppressing the phosphorylation of I-κB and subsequent NF-κB transcriptional activity, an effect mediated through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.gov

The anti-inflammatory effects of nicotinic acid are also linked to its ability to modulate the production of reactive oxygen species (ROS). researchgate.net By activating certain pathways, it can enhance the expression of antioxidant proteins, thereby reducing oxidative stress, a key driver of inflammation. researchgate.net

Table 3: Immunomodulatory Effects of Nicotinic Acid/Nicotine

Cell Type Receptor Effect Mechanism
Macrophages/Dendritic Cells GPR109A Promotes differentiation of Treg and IL-10-producing T cells Anti-inflammatory
Human Monocytes α7nAChR (Nicotine) Inhibition of pro-inflammatory cytokine production (e.g., TNF-α) Suppression of NF-κB pathway

Based on findings from multiple research studies. nih.govtorvergata.it

Research into Neuroprotective and Neurological Applications

The potential neuroprotective effects of this compound and related compounds have garnered interest in the context of neurodegenerative diseases. While much of the research has focused on nicotine and its interaction with nicotinic acetylcholine receptors (nAChRs), the role of nicotinic acid and its derivatives is also being explored. nih.govcapes.gov.brimrpress.com

Epidemiological studies have suggested an inverse correlation between smoking (and thus nicotine intake) and the incidence of Parkinson's disease and, in some studies, Alzheimer's disease. capes.gov.brimrpress.comnih.gov The proposed mechanism for this neuroprotection involves the activation of nAChRs, which can protect neurons from various insults, including excitotoxicity and amyloid-β toxicity. capes.gov.brimrpress.com Nicotine has been shown to enhance the release of dopamine (B1211576) and reduce neurotoxicity in models of Parkinson's disease. frontiersin.orgfrontiersin.org

Research on nicotinic acid itself has indicated that it can improve memory, and its derivative, xanthinol (B1682289) nicotinate, has been noted for its effectiveness in the elderly. The neuroprotective effects of some nicotinate derivatives are thought to be linked to their antioxidant and anti-inflammatory properties, which can mitigate the cellular stress implicated in neurodegeneration. ontosight.ai Furthermore, maintaining adequate levels of NAD+, for which nicotinic acid is a precursor, is crucial for neuronal survival and function, and NAD+ depletion is associated with aging and neurodegenerative diseases. nih.gov

Anti-proliferative and Apoptotic Mechanisms in Cellular Models

Recent studies have begun to uncover the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell models, suggesting a potential role in oncology.

One of the key mechanisms appears to be dependent on the GPR109A receptor. iiarjournals.orgiiarjournals.org In normal colon tissue, GPR109A is highly expressed, but its expression is often silenced in colon carcinoma cells. iiarjournals.orgiiarjournals.org Re-expression of this receptor in colon cancer cells renders them susceptible to the apoptotic effects of nicotinate. iiarjournals.orgiiarjournals.org

A study investigating the effects of nicotinate on the HCT116 human colorectal carcinoma cell line demonstrated that it could induce apoptosis in a dose- and time-dependent manner. iiarjournals.orgiiarjournals.org The mechanism was shown to involve the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. iiarjournals.orgiiarjournals.org The study also determined the half-maximal inhibitory concentration (IC50) of nicotinate, providing a quantitative measure of its anti-proliferative activity. iiarjournals.org Organotin derivatives of nicotinate have also been synthesized and have shown potent antitumor activity against various cancer cell lines, inducing apoptosis and cell cycle arrest. researchgate.net

Table 4: Anti-proliferative and Apoptotic Effects of Nicotinate on HCT116 Cells

Parameter Result
IC50 at 24 hours 15.13 ± 1.34 mM
IC50 at 48 hours 4.65 ± 0.21 mM
IC50 at 72 hours 3.71 ± 0.03 mM
Caspase-3 Activity (U/mg of protein) 9.76 ± 0.22 (vs. 1.98 ± 0.49 in untreated control)

Data from an in vitro study on HCT116 colorectal carcinoma cells. iiarjournals.orgiiarjournals.org

Other Investigational Pharmacological Effects

Beyond the well-established and extensively researched areas, this compound has been investigated for other potential therapeutic applications.

One notable area is in the treatment of certain types of headaches, including migraines. aphapublications.org The vasodilatory properties of this compound are thought to play a role in its efficacy in these conditions.

Another fundamental pharmacological effect of this compound is its role as a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in a vast array of cellular metabolic reactions, including those central to energy production and DNA repair. wikipedia.org By supporting NAD+ levels, this compound can influence cellular health and resilience.

Preclinical Research Models and Methodologies Utilizing Sodium Nicotinate

In Vitro Cellular Assays for Biological Activity

In vitro cellular assays are indispensable tools for the initial screening and mechanistic evaluation of a compound's biological effects at the cellular and molecular level. These assays are performed in a controlled laboratory environment using cell cultures.

Various in vitro methods have been employed to study the activity of nicotinate (B505614) and its derivatives. For instance, the anti-inflammatory potential of new nicotinate derivatives has been assessed using assays like the MTT assay and the Griess assay. researchgate.net The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. researchgate.net In studies on nicotinate derivatives, it has been used to determine the cytotoxic effects of compounds on cell lines such as fibroblasts. nih.gov

Fluorometric enzyme-coupled assays have been developed to specifically measure the activity of nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway which converts nicotinic acid to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.commdpi.com These sensitive assays can be used on cell extracts and biological fluids to screen for molecules that inhibit or enhance NAPRT activity, providing insight into the compound's role in NAD+ metabolism. mdpi.com The inhibition of NAD+ biosynthesis is considered a promising therapeutic approach in cancer research, and such assays are vital for identifying new inhibitors. mdpi.commdpi.com

In the context of antiviral research, the activity of glycyrrhizin (B1671929) nicotinate derivatives against viruses like SARS-CoV-2 and HIV-1 has been tested in vitro on cell lines such as Vero E6 using the MTT assay to quantify the inhibition of viral replication. researchgate.net

Table 1: Examples of In Vitro Cellular Assays Used in Nicotinate Research
Assay TypePurposeCell Line ExampleKey FindingsReference
MTT AssayEvaluates cell viability, cytotoxicity, and antiviral activity.Vero E6, FibroblastsDetermined the concentration at which nicotinate derivatives inhibit viral replication or become cytotoxic to cells. researchgate.netnih.gov
Griess AssayMeasures nitrite (B80452) concentration as an indicator of nitric oxide production, a marker for inflammation.-Used to screen nicotinate derivatives for anti-inflammatory properties. researchgate.net
Fluorometric Enzyme-Coupled AssayMeasures the activity of nicotinate phosphoribosyltransferase (NAPRT).-Validated for screening small molecules that inhibit NAPRT and lower NAD+ levels in cultured cells. mdpi.com

Animal Models for Disease Pathogenesis and Intervention Studies

Animal models are critical for studying the complex interactions of a compound within a living system, providing insights into disease mechanisms and the potential therapeutic effects of an intervention. Rodent models, such as mice and rats, are frequently used in osteoarthritis, cardiovascular disease, and neuroscience research due to their genetic tractability and physiological similarities to humans in certain aspects. nih.govmdpi.com

In the context of sodium nicotinate and its parent compound, nicotinic acid, animal models have been instrumental. For example, studies have investigated the role of nicotinate supplementation in mouse models of Parkinson's disease. mdpi.com Research has also explored how nicotinic acid can improve outcomes in mice with impaired blood-brain barriers and signs of neuroinflammation. mdpi.com Furthermore, animal models of chronic prostatitis/chronic pelvic pain syndrome in rats have been used to examine the effects of induced inflammation on urinary tract tissues. researchgate.net The role of gut microbiota in osteoarthritis has also been investigated using murine models, where gut dysbiosis contributes to disease progression. mdpi.com

A prominent example of a chemically-induced animal model is the monosodium iodoacetate (MIA) rat model for osteoarthritis (OA). nih.gov This model is valued for its ability to reproducibly mimic the joint pain and cartilage degradation seen in human OA. meddocsonline.orgmdpi.com MIA is an inhibitor of glycolysis that, when injected into the joint, causes chondrocyte death and subsequent histological changes resembling those of OA. bvsalud.orgplos.org

This model has been used to assess the potential of nicotinate supplements (niacin and niacinamide) to slow the onset and severity of OA. researchgate.netmeddocsonline.org In these studies, rats are treated with the supplements before or after a single intra-articular injection of MIA. researchgate.netmeddocsonline.org Researchers then assess changes in pain and inflammation through various measurements. researchgate.net

Key parameters evaluated in the MIA model include:

Dynamic Weight Bearing: To assess joint pain by measuring how the animal distributes its weight. meddocsonline.org

Joint Diameter: To measure swelling as an indicator of inflammation. meddocsonline.org

Histopathology: To examine the microscopic changes in the cartilage and subchondral bone of the joint. meddocsonline.orgplos.org

Studies using this model have shown that while nicotinates may not always ameliorate pain-related weight-bearing deficits, they can reduce joint swelling and show improvements in histological scores, suggesting a potential role in mitigating some symptoms of OA. meddocsonline.org The dose of MIA can be adjusted to induce mild, moderate, or severe OA, allowing for the study of disease progression and intervention at different stages. researchgate.netplos.org

Table 2: Characteristics of the Monosodium Iodoacetate (MIA) Rat Model for Osteoarthritis Research
ParameterDescriptionRelevance to Nicotinate ResearchReference
Induction MethodA single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint.Creates a reproducible model of OA-like symptoms to test the efficacy of interventions like nicotinate supplementation. bvsalud.orgplos.org
PathophysiologyMIA inhibits chondrocyte glycolysis, leading to cell death, cartilage degradation, inflammation, and pain.Mimics key aspects of human OA, allowing for the study of how nicotinates might interfere with these pathological processes. nih.govbvsalud.org
Key Outcome MeasuresDynamic weight bearing (pain), joint diameter (inflammation), and histopathological scoring (joint damage).Provides quantitative data on the effects of nicotinate supplements on pain, swelling, and joint structure preservation. researchgate.netmeddocsonline.org
Findings with NicotinatesNiacinamide supplementation has been shown to reduce joint circumference and improve histological parameters in some studies.Suggests a potential disease-modifying effect of NAD+ precursors in osteoarthritis. meddocsonline.org

While traditional rodent models have been invaluable, there is a continuous effort to develop and validate more advanced preclinical models that better predict human responses. This includes the use of non-rodent species, non-invasive injury models, and computational approaches. The goal is to improve the translatability of preclinical findings to clinical trials. nih.govneuronewsinternational.com

One area of advancement is the use of alternative animal models like minipigs, which in some cases, show greater metabolic similarity to humans for certain classes of drugs compared to conventional non-rodent models like dogs. researchgate.net For instance, in vitro studies on liver microsomes have demonstrated that drug metabolism can be more comparable between minipigs and humans. researchgate.net

Another approach is the development of non-invasive models of injury, such as the tibial compression overload model in mice to induce post-traumatic osteoarthritis (PTOA). This model simulates a clinical ACL tear and allows for the study of early metabolic and microarchitectural changes in the joint post-injury. biorxiv.org Such models are crucial for understanding the initial molecular events in disease pathogenesis, including shifts in metabolic pathways like nicotinate and nicotinamide metabolism, which have been observed to be perturbed following joint injury. biorxiv.org

Recommendations for improving preclinical models also emphasize standardizing methodologies, such as the definition of injury and follow-up times, to enhance the comparability and reliability of data across different studies. nih.gov

Rodent Models (e.g., Monosodium Iodoacetate Rat Model for Osteoarthritis).

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo studies involve the use of tissues or whole organs maintained in a viable state outside of the body. This methodology bridges the gap between in vitro and in vivo research by preserving the complex three-dimensional architecture and cellular heterogeneity of the tissue. frontiersin.orgnih.gov Ex vivo organ perfusion systems, using human-sized organs from animals like pigs or discarded human organs, create a simulated physiological environment to study organ function and drug metabolism. tno.nlnih.gov

This technique allows for the controlled study of a compound's absorption, distribution, metabolism, and excretion (ADME) profile in an isolated organ like the liver or kidney, without the confounding variables of a whole-body system. tno.nl The perfusate, which can be blood-based or a synthetic solution, is circulated through the organ, and its composition can be sampled over time to analyze the fate of the compound. nih.gov

For example, isolated perfused porcine skin has been used to study the percutaneous absorption of various chemical mixtures, including those containing methyl nicotinate, a rubefacient that alters skin blood flow. researchgate.net In organ systems, normothermic machine perfusion of kidneys and livers enables the assessment of organ viability and function through biomarkers like lactate (B86563) clearance and glucose consumption, providing a platform to test the effects of therapeutic agents. frontiersin.orgnih.gov While direct studies involving this compound in ex vivo organ perfusion are not extensively documented in the provided context, the methodology is highly applicable for investigating its metabolism and effects on organ-specific pathways, particularly in the liver and kidneys where NAD+ metabolism is critical. tno.nlnih.gov

Toxicological and Ecotoxicological Research of Sodium Nicotinate

In Vitro and In Vivo Toxicology Studies

Comprehensive toxicological data specifically for sodium nicotinate (B505614) is limited in publicly accessible literature. Most research focuses on the parent compound, nicotinic acid, or its amide, nicotinamide (B372718). However, some studies provide insights into the toxicological profile of sodium nicotinate.

In vivo studies on rats have been conducted to determine the acute oral toxicity of this compound. These studies have established a median lethal dose (LD50), which provides a measure of the short-term poisoning potential of the substance. One study reported the oral LD50 for rats to be approximately 2.7 g/kg body weight when administered as a 10% w/v aqueous solution. oecd.org

The toxicological evaluation of new chemical entities, including salts of existing compounds, typically involves a stepwise process, starting with dose-range finding studies to establish appropriate levels for repeat-dose toxicity studies. scantox.com These studies are critical for understanding the potential hazards to human health. broughton-group.cominterbiotox.com

Table 1: Acute Oral Toxicity of this compound

Species Route LD50 Reference
Rat Oral ≈ 2.7 g/kg bw oecd.org

Environmental Fate and Transport Studies

Biodegradation and Persistence in Environmental Compartments

Biodegradation is a key process that determines the persistence of organic compounds in the environment. nih.gov Studies on nicotinic acid suggest it is readily biodegradable. In aqueous, aerobic soil suspensions, nicotinic acid was observed to degrade completely within two to four days, indicating it is not likely to persist in water or soil environments. nih.gov The related compound, nicotinamide, is also found to be readily biodegradable, with 100% degradation within one week in a modified OECD 301E screening test. oecd.org

Predictive models, such as the Canadian Environmental Modeling Center level III model, estimate the half-life of nicotine (B1678760), a related pyridine (B92270) alkaloid, to be approximately 0.5 days in soil and 3.0 days in water. nih.gov While not directly applicable to this compound, this data supports the general understanding that simple pyridine compounds can be degraded in the environment. tandfonline.com The degradation process often involves microbial action, where bacteria utilize the compound as a source of carbon and nitrogen. tandfonline.com

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A low Log Kow value generally suggests a low potential for bioaccumulation.

Ecotoxicity Assessments in Aquatic and Terrestrial Organisms

Ecotoxicity studies are essential to determine the potential harm a substance may cause to various organisms in the ecosystem. mdpi.com As with other toxicological areas, specific ecotoxicity data for this compound is limited, and much of the assessment relies on data from nicotinic acid and its derivatives.

Aquatic Ecotoxicity (e.g., Algae, Daphnids, Fish)

Aquatic toxicity testing typically involves exposing representative species like algae, daphnids (water fleas), and fish to the chemical and observing effects on growth, reproduction, or survival. chemradar.com

For the related compound nicotinamide, the 96-hour LC50 in fish and the 24-hour EC50 for daphnia are both reported to be greater than 1000 mg/L, indicating low acute toxicity to these organisms. oecd.org

Quantitative Structure-Activity Relationship (QSAR) models, which predict toxicity based on chemical structure, have been used to estimate the aquatic toxicity of nicotinic acid (NA). nih.govmdpi.com These predictions suggest that nicotinic acid is non-toxic to aquatic life. nih.gov For instance, QSAR simulations using the EPI Suite™ program were performed to determine the potential toxicity toward fish, green algae, and daphnids. nih.govmdpi.com The results for nicotinic acid derivatives show that toxicity increases with the length of the alkyl chain; however, the base compound is predicted to be of low toxicity. nih.gov

Table 2: Predicted and Experimental Aquatic Ecotoxicity of Nicotinic Acid and Nicotinamide

Organism Compound Endpoint Value (mg/L) Type Reference
Fish Nicotinamide 96-hr LC50 >1000 Experimental oecd.org
Daphnia Nicotinamide 24-hr EC50 >1000 Experimental oecd.org
Fish Nicotinic Acid 96-hr LC50 467.7 Predicted (QSAR) nih.gov
Daphnia Nicotinic Acid 48-hr EC50 231.4 Predicted (QSAR) nih.gov
Green Algae Nicotinic Acid 96-hr EC50 108.9 Predicted (QSAR) nih.gov

Terrestrial Ecotoxicity (e.g., Plant Germination and Root Elongation)

Terrestrial ecotoxicity studies often assess the effects of a chemical on plant health, including germination rates and growth metrics like root and shoot elongation. nih.gov

Direct studies on this compound have shown that its application to tomato plants can help reduce bacterial wilt without causing phytotoxic effects, suggesting it is not harmful to this particular plant species under the tested conditions. nih.govresearchgate.net

Research on related compounds provides further insight. Studies on nicotinic acid derivatives on white mustard (a dicotyledonous plant) and sorghum (a monocotyledonous plant) found them to be non-phytotoxic, with no significant impact on germination capacity or the development of roots and stems. nih.govmdpi.comresearchgate.net Similarly, studies on the environmental fate and effects of nicotine, a related alkaloid, showed it had low toxicity in terrestrial toxicity tests, including those for plant germination and root elongation. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Nicotinic Acid
Nicotinamide
Nicotine
Ammonium Nicotinate
1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate
Sodium hydroxymethanesulphinate
N-alkylnicotinamide
[C4NA][Br] (Butylnicotinamide bromide)
[C10NA][Br] (Decylnicotinamide bromide)

Advanced Analytical and Research Methodologies in Sodium Nicotinate Studies

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis in Biological Matrices

The accurate quantification and identification of sodium nicotinate (B505614) and its metabolites in biological samples are crucial for understanding its pharmacokinetics and pharmacodynamics. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. nih.govbevital.no

Researchers have developed and validated various LC-MS/MS methods for the simultaneous determination of nicotinic acid and its primary metabolites, such as nicotinamide (B372718) (NAM), nicotinuric acid (NUA), N-methyl-2-pyridone-5-carboxamide (2-Pyr), and 1-methyl-4-pyridone-5-carboxamide (M4PY), in biological matrices like human plasma and urine. researchgate.netbevital.no These methods often involve a sample preparation step, such as protein precipitation with acetonitrile (B52724) or solid-phase extraction, to remove interfering substances from the plasma. nih.govwindows.net

The chromatographic separation is typically achieved on a C18 or a cyano column under gradient or isocratic conditions. nih.govwindows.net For detection, tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, allowing for the quantification of analytes at low concentrations. nih.govwindows.net The use of an internal standard, such as 6-methyl nicotinic acid or nevirapine, is common to ensure accuracy and precision. nih.gov These methods are characterized by good linearity over a range of concentrations, low limits of detection and quantification, and high recovery rates. nih.govwindows.net For instance, one method reported a linear range of 1.25-320 µg/L for nicotinic acid with a lower limit of determination of 1.25 µg/L and recovery rates between 89% and 105%. nih.gov Another developed method demonstrated linearity from 2 to 2000 ng/mL with a limit of detection at 2 ng/mL and a limit of quantification at 10 ng/mL for both nicotinic acid and nicotinamide. windows.net

Table 1: Comparison of HPLC-MS/MS Methods for Nicotinic Acid and Metabolite Analysis in Plasma

ParameterMethod 1 nih.govMethod 2 bevital.noMethod 3 windows.net
Analytes Nicotinic acid, Niacinamide, Nicotinuric acidNiacin, Niacinamide, Nicotinuric acidNicotinic acid, Nicotinamide
Internal Standard 6-methyl nicotinic acidChinolin-3-carboxylic acidNot specified
Sample Preparation Protein precipitation with acetonitrileSolid-phase extractionProtein precipitation
Chromatographic Column Genimi C18 (50 x 3.00 mm, 3 µm)Grom Hypersil CPS (250 x 2 mm, 5 µm)Gemini C18 (100 x 4.6 mm, 3 µm)
Detection API 3000 LC-MS/MSIon trap MS (SIM mode)SCIEX® API 4000 LC-MS/MS
Linear Range (Nicotinic Acid) 1.25-320 µg/L50.0-750 ng/mL2-2000 ng/mL
Lower Limit of Quantification 1.25 µg/L50.0 ng/mL10 ng/mL
Recovery 89% - 105%86% - 89%Not specified
Run Time Not specified7 min< 3 min

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

Molecular docking and computational modeling are powerful in silico tools used to investigate the interactions between sodium nicotinate (in its active form, nicotinic acid) and its receptors, primarily the G-protein coupled receptor GPR109A. jrespharm.comnih.gov These methods provide insights into the binding modes, affinities, and structural determinants of ligand-receptor recognition, which are essential for the rational design of new drugs with improved efficacy and fewer side effects. nih.govresearchgate.net

The process often begins with homology modeling if the 3D structure of the receptor is not available in the Protein Data Bank (PDB). jrespharm.com The generated model's quality is then validated using various computational tools. jrespharm.com Subsequently, molecular docking simulations are performed to predict the binding pose of nicotinic acid within the receptor's binding pocket. jrespharm.comnih.gov These simulations can reveal key amino acid residues that interact with the ligand through hydrogen bonds, π-π interactions, and other non-covalent forces. jrespharm.comacs.org For instance, studies have identified that arginine 111 (Arg111) in transmembrane helix 3 (TMH3) of GPR109A acts as a crucial anchor for the carboxylate group of nicotinic acid. researchgate.netsci-hub.se Other important interacting residues include Trp91, Ser178, Phe276, and Tyr284. researchgate.net

Molecular dynamics (MD) simulations are often employed to refine the docked complexes and to study the dynamic behavior of the ligand-receptor system over time. nih.govjrespharm.com These simulations can provide a more realistic representation of the binding interactions in a physiological environment. global-sci.com Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding affinity of the ligand for the receptor. nih.gov For example, a docking study predicted a binding energy of -17.68 Kcal/mol for nicotinic acid with a homology model of GPR109A. jrespharm.com Another study reported a predicted binding energy of -5.8 kcal/mol for nicotinate with the GPR109A receptor. researchgate.net

Table 2: Key Interacting Residues and Binding Energies from Molecular Docking Studies of Nicotinic Acid with GPR109A

StudyKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Computational Method
J. Res. Pharmacy, 2020 jrespharm.comTrans-membrane helices 5 and 6-17.68Homology Modeling, Molecular Docking
J. Biomol. Struct. Dyn., 2018 nih.govR111, C177, S178, S179-5.98Homology Modeling, Molecular Docking, MD Simulations
ResearchGate, 2021 researchgate.netNot specified-5.8Molecular Docking
J. Med. Chem., 2014 sci-hub.seArginine 111, Serine 178Not specifiedMolecular Docking
ResearchGate, 2006 researchgate.netArg111, Trp91, Phe276, Tyr284, Ser178Not specifiedSite-directed mutagenesis, Molecular Modeling

Omics Technologies in Mechanistic Elucidation (e.g., Metabolomics)

Omics technologies, such as metabolomics, genomics, transcriptomics, and proteomics, offer a holistic approach to understanding the complex biological mechanisms of this compound. nih.govbiobide.com Metabolomics, in particular, focuses on the global profiling of small-molecule metabolites in a biological system and can reveal the metabolic pathways affected by nicotinate administration. plos.org

Untargeted metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS) have been employed to identify biomarkers and metabolic pathways associated with the effects of nicotinic acid. frontiersin.org For example, a study on poor ovarian response identified the nicotinate and nicotinamide metabolism pathway as being significantly different in affected women, suggesting a link to ovarian reserve. frontiersin.org This pathway involves metabolites such as L-aspartic acid, 6-hydroxynicotinate, maleic acid, and succinic acid semialdehyde. frontiersin.org Another metabolomics study investigating the effects of inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme in the NAD biosynthesis pathway, revealed significant alterations in amino acid, purine, and pyrimidine (B1678525) metabolism, as well as in glycolysis and the citric acid cycle (TCA). plos.org

Integrated omics approaches, combining data from different omics platforms, can provide a more comprehensive understanding of the system-level response to this compound. nih.gov For instance, combining transcriptomics (gene expression profiling) with metabolomics can link changes in gene expression to alterations in metabolic pathways. mdpi.com Such integrated analyses have been used to study the reprogramming of NAD+ metabolism in cancer cells, highlighting the interconnectedness of signaling pathways and metabolic networks. nih.gov These technologies are crucial for elucidating the mechanisms of action, identifying new therapeutic targets, and discovering biomarkers for treatment response. biobide.com

Table 3: Examples of Omics Technologies in Nicotinic Acid Research

Omics TechnologyApplication in Nicotinic Acid ResearchKey Findings/InsightsReference
Metabolomics Investigating metabolic effects of NAMPT inhibition in cancer cells.Significant changes in amino acid, purine, and pyrimidine metabolism. plos.org
Metabolomics Identifying potential biomarkers for poor ovarian response.Alterations in the nicotinate and nicotinamide metabolism pathway. frontiersin.org
Metabolomics Assessing biological functions of vitamin E nicotinate.Differential effects on cellular metabolites compared to individual components. mdpi.com
Integrated Omics (Transcriptomics & Metabolomics) Elucidating Wnt-mediated NAD+ metabolic reprogramming in cancer stem-like cells.Identified links between gene expression and metabolic pathway alterations. nih.gov
Pan-Omics (Genomics, Transcriptomics, Proteomics, Metabolomics) Enhancing traits in ruminants.Identified genes and metabolites in pathways like glycine (B1666218) and serine metabolism. mdpi.com

Enzyme Activity Assays and Kinetic Characterization

Enzyme activity assays are essential for characterizing the enzymes involved in the metabolism of this compound and for screening potential inhibitors or activators. These assays measure the rate of an enzyme-catalyzed reaction and can be used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Various methods have been developed to assay the activity of enzymes like nicotinamidase, which hydrolyzes nicotinamide to nicotinic acid and ammonia (B1221849). acs.orgnih.gov A continuous coupled fluorometric assay has been developed for nicotinate phosphoribosyltransferase (NAPRT), an enzyme that converts nicotinic acid to nicotinic acid mononucleotide. nih.gov This assay involves a series of enzymatic reactions that ultimately lead to the formation of a fluorescent product, which can be monitored in real-time. nih.gov Other methods include radioactive-based assays that measure the incorporation of a radiolabeled substrate into the product and HPLC-based methods that separate and quantify the substrate and product. nih.gov

Kinetic characterization studies provide valuable information about the catalytic mechanism of an enzyme and its interaction with substrates and inhibitors. For example, steady-state kinetic analysis of nicotinamidase from Saccharomyces cerevisiae revealed that it follows an irreversible reaction where ammonia is the first product released, followed by nicotinic acid. acs.org Product inhibition studies showed that nicotinic acid acts as a competitive inhibitor of this enzyme. acs.org Similarly, kinetic studies of human quinolinate phosphoribosyltransferase (hQPRTase) have shown that it is inhibited by one of its substrates, 5-phosphoribosyl-1-pyrophosphate (PRPP). drugbank.com

Table 4: Kinetic Parameters of Enzymes Involved in Nicotinate Metabolism

EnzymeOrganismSubstrateKmVmax/kcatInhibitorsReference
Nicotinamidase (Pnc1)Saccharomyces cerevisiaeNicotinamideNot specifiedNot specifiedNicotinic acid (Ki = 120 µM) acs.org
NicotinamidaseVarious (e.g., C. elegans, S. pneumoniae)Nicotinamide2 - 110 µM> 1 s⁻¹ (kcat)Nicotinaldehyde (Ki = 1.4 µM - 11 nM) nih.govacs.org
Nicotinamidase (PncA)Escherichia coliNicotinamide0.175 ± 0.027 mM2.05 ± 0.07 U/mgNot specified plos.org
Quinolinate Phosphoribosyltransferase (hQPRTase)Homo sapiensQuinolinic Acid, PRPPNot specifiedNot specifiedPRPP (substrate inhibition) drugbank.com

Future Directions and Challenges in Sodium Nicotinate Research

Elucidation of Undiscovered Biological Mechanisms and Novel Targets

While the role of sodium nicotinate (B505614) as a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) is well-established, many of its pleiotropic effects remain to be fully understood. nih.gov Future research is poised to uncover novel biological mechanisms and therapeutic targets. The discovery of the G protein-coupled receptor GPR109A as a receptor for nicotinic acid has provided significant insight, but further investigation into its downstream signaling pathways is warranted. annualreviews.orgnih.gov

A key area of exploration is the complete elucidation of nicotinate degradation pathways in various organisms. While pathways in bacteria like Pseudomonas putida KT2440 and the fungus Aspergillus nidulans have been described, the full spectrum of metabolic routes and the enzymes involved across different species are not yet known. nih.govpnas.org For instance, a study on Aspergillus nidulans identified novel metabolites, 3-hydroxypiperidine-2,6-dione (B13845703) and 5,6-dihydroxypiperidine-2-one, which had not been previously identified in any organism, suggesting that unique eukaryotic pathways exist. nih.gov Further research into these pathways could reveal new enzymatic targets and a deeper understanding of nicotinate metabolism.

The interaction of sodium nicotinate with various transporters is another promising area of research. The sodium-coupled monocarboxylate transporter 1 (SMCT1 or SLC5A8) is known to transport nicotinate, but a comprehensive understanding of all transporters involved in its uptake and efflux is lacking. preprints.org Identifying and characterizing these transporters could lead to novel strategies for modulating intracellular nicotinate concentrations for therapeutic benefit.

Furthermore, the potential for this compound and its derivatives to act as inhibitors of specific enzymes is an emerging field. For example, nicotinic acid derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase for the management of type 2 diabetes. acs.org Additionally, the enzyme nicotinamide-nucleotide adenylyl transferase (NadD) in bacteria has been identified as a potential drug target, with some inhibitors showing on-target antibacterial activity. nih.govplos.org Exploring the inhibitory potential of this compound derivatives against a wider range of enzymes could uncover new therapeutic applications.

Translational Research Gaps and Opportunities in Biological Systems

A significant gap exists between basic scientific discoveries related to this compound and their application in clinical practice, often referred to as the "valley of death" in translational research. rarediseasemoonshot.eunih.gov This is particularly true for understanding its full therapeutic potential beyond lipid management. For instance, while preclinical studies may suggest benefits in areas like neuroprotection or anti-inflammatory effects, translating these findings into effective human therapies has been challenging. ontosight.ai

One of the primary barriers is the lack of robust animal and human laboratory models with high predictive validity for clinical outcomes. nih.gov This is a common challenge in medication development and is particularly relevant for a compound like nicotinate with its wide-ranging biological effects. nih.gov There is a need to develop and validate better translational models that can more accurately predict human responses.

The field of rare diseases presents both a challenge and an opportunity for nicotinate research. rarediseasemoonshot.eu Many rare diseases have limited treatment options and a poor understanding of their underlying biology. rarediseasemoonshot.eu Given nicotinate's fundamental role in cellular metabolism, exploring its potential therapeutic applications in these "white spots" of medical research could be a fruitful area of investigation. rarediseasemoonshot.eu

Furthermore, there are opportunities to bridge the translational gap by fostering greater collaboration between basic scientists, clinicians, and industry partners. rarediseasemoonshot.eunih.gov Such collaborations can help to ensure that research is patient-centric and focused on addressing unmet clinical needs. rarediseasemoonshot.eu Initiatives that support the entire translational research continuum, from initial discovery to clinical implementation, are crucial for realizing the full potential of this compound. nih.govjpalliativecare.com

Development of Novel Research Tools and Methodologies

Advancements in research tools and methodologies are critical for overcoming the current challenges and unlocking the full potential of this compound research. The development of more sensitive and accurate methods for measuring NAD+ and its related metabolites in various tissues and cellular compartments is a high priority. nih.gov This would provide a more precise understanding of how this compound influences cellular bioenergetics and signaling.

The use of "omics" technologies, such as proteomics and metabolomics, is providing new insights into the complex biological effects of nicotinate. frontiersin.orgmdpi.com For example, metabolomics studies have been used to compare the cellular effects of vitamin E nicotinate to its constituent parts, revealing unique signaling properties of the esterified form. mdpi.com Continued application and refinement of these high-throughput techniques will be instrumental in mapping the broader biological landscape influenced by this compound.

In the realm of biocatalysis, innovative approaches are being developed for the synthesis of nicotinic acid. frontiersin.org These methods, which utilize enzymes like nitrilase, offer a more environmentally friendly alternative to traditional chemical synthesis. frontiersin.orgfrontiersin.org Further research into enzyme engineering and immobilization techniques could lead to more efficient and sustainable production of nicotinic acid and its derivatives. frontiersin.org

The development of novel in vivo imaging techniques also holds promise for nicotinate research. For example, noninvasive 23Na NMR spectroscopy has been used to study the compartmentalization of sodium ions in biological systems, which could potentially be applied to investigate the cellular uptake and distribution of this compound. nih.gov Such advanced imaging modalities could provide real-time, dynamic information about the compound's behavior in living organisms.

Finally, the creation and characterization of new animal and cell-based models are essential. This includes the development of transgenic lines to study the function of specific enzymes and transporters involved in nicotinate metabolism, as has been done in Leishmania braziliensis to study the protein-protein interactions of nicotinamide/nicotinate mononucleotide adenylyltransferase. nih.gov

Q & A

Q. What are the standard laboratory protocols for synthesizing and characterizing sodium nicotinate?

To synthesize this compound, dissolve equimolar amounts of nicotinic acid and sodium hydroxide in a polar solvent (e.g., ethanol or water) under controlled pH (~8–10). Crystallize the product via slow evaporation or cooling. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and thermogravimetric analysis (TGA) to determine thermal stability. For novel compounds, elemental analysis (C, H, N) and mass spectrometry (MS) are required to verify stoichiometry .

Q. Which analytical methods are optimal for assessing this compound’s stability under varying storage conditions?

Use accelerated stability testing by exposing samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC to track purity changes over time. Pair with Fourier-transform infrared spectroscopy (FTIR) to detect functional group alterations (e.g., carboxylate decomposition). For quantitative stability metrics, employ kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. How should in vitro studies be designed to evaluate this compound’s bioactivity?

Apply the PICOT framework:

  • Population: Specific cell lines (e.g., HepG2 for hepatic metabolism).
  • Intervention: this compound at physiologically relevant concentrations (e.g., 1–100 μM).
  • Comparison: Control groups (untreated cells) and positive controls (e.g., niacin).
  • Outcome: Quantify biomarkers (e.g., NAD+ levels via spectrophotometry).
  • Time: Exposure durations (e.g., 24–72 hours). Validate results using triplicate experiments and statistical tests (ANOVA with post-hoc analysis) .

Advanced Research Questions

Q. What mechanisms underlie this compound’s role in cellular nicotinamide metabolism pathways?

Investigate via isotopic tracing (e.g., ¹⁴C-labeled this compound) to track incorporation into NAD+ pools. Use gene knockout models (e.g., NAPRT-deficient cells) to assess enzymatic dependency. Pair with metabolomics (LC-MS/MS) to quantify intermediates (nicotinate ribonucleotide, NAD+). Reference pathways from studies showing this compound’s preferential activation of the Preiss-Handler pathway over dietary niacin .

Q. How can contradictory findings on this compound’s antioxidant vs. pro-oxidant effects be resolved?

Conduct dose-response studies to identify concentration thresholds (e.g., pro-oxidant effects at >1 mM). Use redox-sensitive probes (e.g., DCFH-DA for ROS detection) and antioxidant enzyme assays (SOD, CAT). Contextualize results by comparing in vitro vs. in vivo models (e.g., cell-free systems lack metabolic feedback). Apply multivariate analysis to isolate confounding variables (pH, metal ion presence) .

Q. What interdisciplinary approaches integrate this compound’s chemical properties with biological activity?

Combine crystallography (XRD) to study ligand-receptor binding with molecular dynamics simulations (e.g., NAD+ synthase interactions). Validate hypotheses using in situ hybridization to localize this compound uptake in tissues. Cross-reference structural data with pharmacokinetic studies (e.g., bioavailability in rodent models) to optimize formulation .

Methodological Considerations

Q. How should researchers address this compound’s hygroscopicity in experimental reproducibility?

Store samples in desiccators with anhydrous calcium sulfate. Pre-dry solvents and reagents (e.g., molecular sieves for ethanol). Report humidity levels during experiments and use Karl Fischer titration to quantify residual moisture in batches .

Q. What statistical models are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For multi-variable datasets (e.g., time × concentration), apply mixed-effects models. Include confidence intervals (95%) and power analysis to justify sample sizes .

Ethical and Reporting Standards

Q. How can this compound studies align with FAIR data principles?

Deposit raw datasets in repositories (e.g., Zenodo) with unique DOIs. Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical identifiers). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed synthesis protocols and purity thresholds .

Q. What ethical frameworks apply to this compound research involving animal models?

Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain IACUC approval for humane endpoints (e.g., tumor burden limits in cancer studies). Report conflicts of interest, particularly if funding sources involve commercial entities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.